N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
Description
This compound is a brominated quinazolinone derivative featuring a sulfanylidene (C=S) group at position 2 and a 4-oxo moiety. The bromine atom at position 6 may enhance binding affinity to biological targets through halogen bonding.
Properties
Molecular Formula |
C24H27BrN4O2S |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
InChI |
InChI=1S/C24H27BrN4O2S/c25-18-8-9-21-20(15-18)23(31)29(24(32)27-21)12-4-7-22(30)26-19-10-13-28(14-11-19)16-17-5-2-1-3-6-17/h1-3,5-6,8-9,15,19H,4,7,10-14,16H2,(H,26,30)(H,27,32) |
InChI Key |
ODYRAIPMDRYFLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Final Coupling: The final step involves coupling the benzylpiperidine derivative with the quinazolinone intermediate using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the bromine atom, potentially leading to debromination or reduction of the carbonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives or debrominated products.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Pharmacology: Studied for its effects on the central nervous system, potentially serving as a lead compound for the development of new psychoactive drugs.
Biochemistry: Used in studies to understand the interaction of quinazolinone derivatives with biological macromolecules like proteins and DNA.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes such as kinases or proteases, which are crucial for cancer cell survival and proliferation.
Receptor Binding: The piperidine moiety may interact with neurotransmitter receptors in the central nervous system, affecting neuronal signaling pathways.
DNA Intercalation: The quinazolinone core can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Target Compound vs. 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (CAS 892287-57-9)
- Key Differences: Core Structure: The target compound has a 2-sulfanylidene-4-oxo quinazolinone, whereas CAS 892287-57-9 features a 2,4-dioxo quinazolinone. The sulfur atom in the target compound may increase metabolic stability compared to the oxygen analog . Substituent on Amide: The target compound uses a 1-benzylpiperidin-4-yl group, while CAS 892287-57-9 has a 2-methoxybenzyl group. The piperidine ring in the former enhances conformational flexibility and may improve interaction with hydrophobic binding pockets .
Target Compound vs. Benzimidazolone Derivatives ()
- Example Compounds :
- 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide (32)
- 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (43)
- Key Differences: Core Heterocycle: The target compound’s quinazolinone core differs from the benzimidazolone in derivatives 32 and 43. Quinazolinones generally exhibit stronger π-π stacking interactions due to their aromaticity, which could enhance target binding . Substituent Position: Bromine is at position 6 in the target compound versus position 4 in benzimidazolones. Positional differences may alter steric interactions with enzyme active sites .
Substituent Effects on Pharmacokinetics and Binding
Amide Side Chains
Halogen Substituents
Functional Group Comparisons
- Sulfanylidene (C=S) vs. Oxo (C=O) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
